molecular formula C9H20F2O6P2 B028034 Tetraethyl Difluoromethylenebisphosphonate CAS No. 78715-58-9

Tetraethyl Difluoromethylenebisphosphonate

Cat. No.: B028034
CAS No.: 78715-58-9
M. Wt: 324.2 g/mol
InChI Key: KEHWPFRPEUBPSH-UHFFFAOYSA-N
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Description

Difluoromethylene-bis-phosphonic acid tetraethyl ester is a chemical compound with the molecular formula C9H20F2O6P2. It is known for its unique structure, which includes two phosphonic acid groups connected by a difluoromethylene bridge. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethylene-bis-phosphonic acid tetraethyl ester typically involves the reaction of diethyl phosphite with difluoromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of difluoromethylene-bis-phosphonic acid tetraethyl ester is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Difluoromethylene-bis-phosphonic acid tetraethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different fields .

Scientific Research Applications

Difluoromethylene-bis-phosphonic acid tetraethyl ester is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of difluoromethylene-bis-phosphonic acid tetraethyl ester involves its interaction with specific molecular targets, such as enzymes. The difluoromethylene bridge provides stability and resistance to hydrolysis, making it an effective inhibitor of certain enzymes. This stability allows it to interact with the active sites of enzymes, blocking their activity and thereby affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methylenebisphosphonic acid tetraethyl ester
  • Ethylidenebisphosphonic acid tetraethyl ester
  • Vinylidenebisphosphonic acid tetraethyl ester

Uniqueness

Difluoromethylene-bis-phosphonic acid tetraethyl ester is unique due to the presence of the difluoromethylene bridge, which imparts greater stability and resistance to hydrolysis compared to other similar compounds. This makes it particularly valuable in applications where long-term stability is required .

Properties

IUPAC Name

1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHWPFRPEUBPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20F2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473878
Record name AG-H-15746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-58-9
Record name AG-H-15746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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